An In-Depth Technical Guide to 1,3-Dimethyl-3-Nitrosourea: Structure, Properties, and Biological Activity
An In-Depth Technical Guide to 1,3-Dimethyl-3-Nitrosourea: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-3-nitrosourea is a member of the nitrosourea class of compounds, which are potent alkylating agents known for their cytotoxic and carcinogenic properties. These compounds are of significant interest in cancer research and toxicology due to their ability to chemically modify DNA, leading to cell death and mutagenesis. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological effects of 1,3-dimethyl-3-nitrosourea, intended for professionals in research and drug development.
Chemical Structure and Physicochemical Properties
1,3-Dimethyl-3-nitrosourea is a small organic molecule with the chemical formula C₃H₇N₃O₂ and a molecular weight of 117.11 g/mol .[1] Its structure features a urea backbone with two methyl groups at positions 1 and 3, and a nitroso group attached to the nitrogen at position 3.
Table 1: Physicochemical Properties of 1,3-Dimethyl-3-Nitrosourea and Related Compounds
| Property | 1,3-Dimethyl-3-nitrosourea | 1,3-Dimethylurea (Precursor) |
| CAS Number | 13256-32-1[1] | 96-31-1[2] |
| Molecular Formula | C₃H₇N₃O₂ | C₃H₈N₂O |
| Molecular Weight | 117.11 g/mol [1] | 88.11 g/mol |
| Appearance | Solid | Colorless crystalline powder |
| Melting Point | 74 - 78 °C | 102 - 107 °C[2] |
| Solubility | Data not available | Water: 765 g/L at 21.5 °C[2] |
| Stability | Data not available | Stable, but can form carcinogenic nitrosoureas with nitrite.[2] |
Synthesis
A plausible synthetic route for 1,3-dimethyl-3-nitrosourea involves the nitrosation of its precursor, 1,3-dimethylurea. This reaction is typically carried out using a nitrosating agent, such as sodium nitrite, under acidic conditions. The nitrogen atom of the urea is nucleophilic and attacks the nitrosonium ion (NO⁺) generated in situ from the nitrosating agent.
Mechanism of Action: DNA Alkylation
The biological activity of 1,3-dimethyl-3-nitrosourea stems from its ability to act as a DNA alkylating agent. This process is initiated by the decomposition of the nitrosourea molecule, which generates a highly reactive electrophilic species.
Decomposition Pathway
Based on studies of analogous N-nitroso compounds, the decomposition of 1,3-dimethyl-3-nitrosourea in an aqueous environment is proposed to proceed via the following steps:
-
Deprotonation: The proton on the nitrogen at position 1 is abstracted, a process that is facilitated at neutral to alkaline pH.
-
Rearrangement and Fragmentation: The resulting anion undergoes rearrangement, leading to the formation of a methyldiazohydroxide intermediate. This intermediate is unstable and fragments to yield a methanediazonium ion (CH₃N₂⁺) and an isocyanate.
-
Alkylation: The methanediazonium ion is a potent methylating agent that readily reacts with nucleophilic sites on DNA bases.
Caption: Proposed decomposition pathway of 1,3-dimethyl-3-nitrosourea leading to DNA alkylation and protein carbamoylation.
Formation of DNA Adducts
The primary mechanism of cytotoxicity for nitrosoureas is the alkylation of DNA bases. The methanediazonium ion generated from 1,3-dimethyl-3-nitrosourea can methylate various nucleophilic centers in DNA. Based on studies of similar methylating agents, the major DNA adducts formed are:
-
7-methylguanine (7-meG)
-
O⁶-methylguanine (O⁶-meG)
-
3-methyladenine (3-meA)
While 7-meG is the most abundant adduct, the formation of O⁶-meG is considered to be the most critical lesion for the mutagenic and carcinogenic effects of these compounds. O⁶-methylguanine can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.
In addition to DNA alkylation, the isocyanate species produced during decomposition can react with lysine residues on proteins, leading to carbamoylation. This can inactivate DNA repair enzymes, further potentiating the cytotoxic effects of the DNA damage.[5]
Biological Effects and Research Applications
Carcinogenicity and Mutagenicity
Nitrosoureas as a class are well-established carcinogens and mutagens.[5] The ability of 1,3-dimethyl-3-nitrosourea to alkylate DNA and induce mutations underlies its potent carcinogenic activity. A structurally similar compound, 1,3-dimethyl-3-phenyl-1-nitrosourea, has been shown to be a potent local carcinogen in rats, inducing a high incidence of forestomach carcinomas upon oral administration.[6] This suggests that 1,3-dimethyl-3-nitrosourea is also likely to be a potent carcinogen. The mutagenicity of nitrosoureas has been demonstrated in various in vivo and in vitro assays.[7][8][9]
Cytotoxicity
The extensive DNA damage caused by 1,3-dimethyl-3-nitrosourea leads to the activation of cell cycle checkpoints and, ultimately, apoptosis (programmed cell death). This cytotoxic activity is the basis for the use of some nitrosourea derivatives as chemotherapeutic agents in the treatment of various cancers, including brain tumors, lymphomas, and multiple myeloma.[10][11][12]
Research Applications
Due to its potent biological activity, 1,3-dimethyl-3-nitrosourea and related compounds are valuable tools in cancer research and toxicology. Specific research applications include:
-
Induction of carcinogenesis in animal models: To study the mechanisms of tumor development and to test the efficacy of potential cancer chemopreventive agents.[13][14]
-
In vitro studies of DNA damage and repair: To investigate the cellular responses to specific types of DNA alkylation damage.
-
Screening for potential anticancer drugs: As a reference compound in cytotoxicity assays to evaluate the potency of new therapeutic agents.
Experimental Protocol: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1,3-dimethyl-3-nitrosourea
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of 1,3-dimethyl-3-nitrosourea in sterile DMSO.
-
Prepare a series of dilutions of the compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 1,3-dimethyl-3-nitrosourea or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Caption: Workflow for the MTT cytotoxicity assay.
Safety and Handling
1,3-Dimethyl-3-nitrosourea is a suspected carcinogen and a toxic compound.[5] Therefore, it must be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. All waste materials contaminated with this compound should be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
1,3-Dimethyl-3-nitrosourea is a potent genotoxic agent with significant carcinogenic and cytotoxic properties. Its mechanism of action, involving the generation of a methyldiazonium ion and subsequent DNA alkylation, makes it a valuable tool for studying DNA damage and repair, as well as for inducing carcinogenesis in experimental models. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the safe and effective use of this compound in their scientific endeavors.
References
- SIDS Initial Assessment Report for 1,3-Dimethylurea.
- National Toxicology Program. Nitrosourea Chemotherapeutic Agents. In: 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service; 2021.
- National Center for Biotechnology Information. Nitrosoureas Toxicity. In: StatPearls.
- Denkel E, Pool BL, Schlehofer JR, Eisenbrand G. High local carcinogenic activity of 1,3-dimethyl-3-phenyl-1-nitrosourea and its inactivation by intravenous application in rats: comparison of in vivo findings with the in vitro direct and a combined in vivo/in vitro sister chromatid exchange assay in V79-E cells. Carcinogenesis. 1986;7(4):547-552.
- Szyfter K, Szumny A, Arndt K, et al. Genotoxicity of N-nitrosamines. In: Mutagenicity: from basics to clinical practice. InTech; 2012.
- Lijinsky W, Taylor HW.
- Taylor & Francis Online. Nitrosourea – Knowledge and References. Accessed January 25, 2026.
- Clinical comparison of the nitrosoureas.
- Taylor & Francis Online. Nitrosourea – Knowledge and References. Accessed January 25, 2026.
- Ohgaki H, Kleihues P. Genetic alterations in experimental gliomas. In: Brain Tumour Pathology.
- ResearchGate. Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions. Accessed January 25, 2026.
- Suter W, Arni P, Buergin H, et al. Mutagenicity evaluation of the nitrosourea derivative B-38393 in vitro and in vivo.
- Taylor & Francis Online. (A) Decomposition of nitrosoureas under anhydrous conditions. (B) In aqueous solution with the products of the alkylation of DNA and proteins. Accessed January 25, 2026.
- National Center for Biotechnology Information. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice. PubMed. 2024.
- ChemRxiv.
- National Center for Biotechnology Information. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. 2024.
- Gaylord Chemical. Dimethyl Sulfoxide (DMSO)
- Wikipedia. Dimethyl sulfoxide. Accessed January 25, 2026.
- ResearchGate. Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Accessed January 25, 2026.
- Semantic Scholar. Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. 2024.
- LGC Standards.
- Pharmaffiliates. 1,3-Dimethyl-3-nitrosourea. Accessed January 25, 2026.
- Pharmaffiliates. 1,3-Dimethyl-3-nitrosourea. Accessed January 25, 2026.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of mutagenicity in tissues of transgenic mice following exposure to 1,3-butadiene and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice | PLOS One [journals.plos.org]
